molecular formula C18H21NO5S B2426777 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide CAS No. 946286-06-2

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide

Cat. No. B2426777
CAS RN: 946286-06-2
M. Wt: 363.43
InChI Key: ZOTYUEKNNSAKPK-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDP-1S and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BDP-1S involves its binding to specific receptors, enzymes, and proteins in the body. This binding can result in the activation or inhibition of certain cellular processes, leading to various physiological effects.
Biochemical and Physiological Effects:
BDP-1S has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the activation of specific receptors, and the modulation of cellular signaling pathways. These effects can lead to various therapeutic benefits, such as anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

BDP-1S has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, there are also limitations to its use, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of BDP-1S, including the development of new derivatives with improved pharmacokinetic properties, the investigation of its potential therapeutic effects in treating various diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, BDP-1S is a chemical compound that has significant potential for use in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BDP-1S is needed to fully understand its potential applications and benefits.

Synthesis Methods

The synthesis of BDP-1S has been achieved using various methods, including the reaction of 4-methylbenzylamine with 3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonyl chloride in the presence of a base. Another method involves the reaction of 4-methylbenzylamine with 3-(benzo[d][1,3]dioxol-5-yloxy)propanol in the presence of a sulfonating agent. These methods have been optimized to achieve high yields of BDP-1S.

Scientific Research Applications

BDP-1S has been extensively studied for its potential applications in various fields, including medicinal chemistry, biology, and pharmacology. In medicinal chemistry, BDP-1S has been utilized as a lead compound for the development of new drugs that target specific receptors. In biology, BDP-1S has been used to study the mechanism of action of certain enzymes and proteins. In pharmacology, BDP-1S has been investigated for its potential therapeutic effects in treating various diseases.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-[(4-methylphenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-3-5-15(6-4-14)12-19-25(20,21)10-2-9-22-16-7-8-17-18(11-16)24-13-23-17/h3-8,11,19H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTYUEKNNSAKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide

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